Hydroxyphenyl propamidobenzoic acid
Overview
Description
Hydroxyphenyl propamidobenzoic acid is a derivative of hydroxybenzoic acid, which is a compound widely used in various applications, including medicine and polymer synthesis. The structure of hydroxybenzoic acid derivatives typically includes hydrophobic and hydrophilic groups on an aromatic ring, which can influence their self-assembly in solid lattices .
Synthesis Analysis
The biosynthesis of hydroxybenzoic acids in higher plants involves the transformation of hydroxycinnamic acids into hydroxybenzoic acids, with the activity mainly contained in the carboxyl carbons. This process includes decarboxylation and may involve O-methylation or hydroxylation, depending on the species . A novel biotechnological approach to synthesizing 4-hydroxybenzoic acid, a related compound, uses the enzyme phenylphosphate carboxylase, which can operate in supercritical carbon dioxide, offering a new method for product recovery . The synthesis of a p-hydroxybenzoic acid polymer has been achieved from phenyl esters or acetoxybenzoic acid, leading to a double helix structure with specific unit cell dimensions .
Molecular Structure Analysis
The molecular structure of hydroxybenzoic acid derivatives can vary, as seen in the pseudopolymorphs of a derivative of 4-hydroxybenzoic acid. These derivatives can crystallize into different forms, such as monoclinic, triclinic, and other crystalline forms, influenced by multipoint solute-solvent interactions and the presence of solvent molecules in the formation of hydrogen-bonded network structures . The p-hydroxybenzoic acid polymer specifically has a double helix structure with chains in a reversed head-to-tail order .
Chemical Reactions Analysis
The chemical reactions involving hydroxybenzoic acid derivatives can be complex. For instance, the synthesis of the p-hydroxybenzoic acid polymer involves polymerization and can result in a high-temperature crystalline transition, which is not a melting point but a reversible change in the crystal structure . The compound Ro 24-0553, which is a hydroxybenzoic acid derivative, has been synthesized and shown to inhibit 5-lipoxygenase, indicating its potential for anti-inflammatory activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxybenzoic acid derivatives are influenced by their molecular structures. For example, the p-hydroxybenzoic acid polymer displays a high-temperature crystalline transition characterized by various analytical techniques, such as differential thermal analysis and calorimetry. This transition affects the polymer's properties, including its orientation during fabrication and its oxidative degradation mechanism . The pseudopolymorphs of the hydroxybenzoic acid derivative exhibit different crystallographic aspects, which are significant for understanding the influence of solvent molecules on the formation of solid structures .
Scientific Research Applications
Specific Scientific Field
Summary of the Application
Hydroxyphenyl propamidobenzoic acid is used in a non-steroidal cream (NSC) for the treatment of seborrheic dermatitis (SD), a common skin condition . The cream also contains piroctone olamine, zinc salt of l-pyrrolidone carboxylate (PCA), biosaccharide gum-2, and stearyl glycyrrhetinate .
Methods of Application or Experimental Procedures
Patients with SD were instructed to apply the NSC twice a day. The efficacy of the NSC was evaluated through investigator’s assessments represented by scoring index (SI) and investigator’s global assessment score (IGA). Skin scale scrapings were collected and used for Malassezia furfur (MF) and Staphylococcus epidermidis (SE) cultures .
Results or Outcomes
The SI mean scores significantly decreased after 1 and 2 weeks of treatment. The IGA score registered an important improvement efficacy both for face and chest, from week 1 to week 2. MF and SE growth was already inhibited at week 1, with a more pronounced decrease at week 2 .
Application in Cosmetics
Specific Scientific Field
Summary of the Application
Hydroxyphenyl propamidobenzoic acid is used in skin-soothing creams. It can also be used to improve the texture of cosmetic formulations .
Results or Outcomes
Application in Soothing Skincare Products
Specific Scientific Field
Summary of the Application
Hydroxyphenyl propamidobenzoic acid is known for its anti-irritant and anti-itch properties. It is often used in skincare products to mimic the soothing effects of oat. It can be formulated into a number of skin calming products, such as moisturisers and topical treatment creams .
Results or Outcomes
Studies have shown impressive results, such as significantly reducing itchiness in skin by 65% and helping the skin reduce any appearance or signs of redness by 50%. It has been found to be helpful for skin conditions such as dermatitis, eczema, and psoriasis .
Application in Anti-itch Products
Specific Scientific Field
Summary of the Application
Hydroxyphenyl propamidobenzoic acid is used as a fast and long-lasting anti-itch ingredient with anti-histaminic properties .
Results or Outcomes
Application in Eye Care Products
Specific Scientific Field
Summary of the Application
Hydroxyphenyl propamidobenzoic acid is gentle enough for all skin types to use and is even known to be safe when applied to the delicate eye lid area . It is often used in eye care products for its soothing properties .
Results or Outcomes
Application in Formulary Texture Improvement
Specific Scientific Field
Summary of the Application
Hydroxyphenyl propamidobenzoic acid can also be used to improve the texture of cosmetic formulations .
properties
IUPAC Name |
2-[3-(4-hydroxyphenyl)propanoylamino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-12-8-5-11(6-9-12)7-10-15(19)17-14-4-2-1-3-13(14)16(20)21/h1-6,8-9,18H,7,10H2,(H,17,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFOKZQWYFNKCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CCC2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220022 | |
Record name | Hydroxyphenyl propamidobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxyphenyl propamidobenzoic acid | |
CAS RN |
697235-49-7 | |
Record name | Dihydroavenanthramide D | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=697235-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxyphenyl propamidobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0697235497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxyphenyl propamidobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydroxyphenyl Propamidobenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROXYPHENYL PROPAMIDOBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25KRT26H77 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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